molecular formula C23H24N2O5S B2356469 N-(3,4-dimethoxybenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide CAS No. 1286704-31-1

N-(3,4-dimethoxybenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide

Cat. No. B2356469
CAS RN: 1286704-31-1
M. Wt: 440.51
InChI Key: RHOHZNZKLSFMBM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide, also known as DMS-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMS-1 has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Therapeutic Applications and Biological Actions

  • Nicotinamide's Therapeutic Range : Nicotinamide, a derivative of nicotinic acid, has been used in high doses for various therapeutic applications. It's considered safe within a wide therapeutic index but can lead to reversible hepatotoxicity at very high doses. Despite minor liver enzyme abnormalities at doses used for diabetes prevention, its long-term treatment seems to have a favorable risk-to-benefit ratio if proven efficacious in diabetes prevention (Knip et al., 2000).

  • Role in Skin Diseases : Nicotinamide, or niacinamide, plays a critical role in skin health. It's been used topically in treating conditions like acne vulgaris, melasma, atopic dermatitis, and rosacea. While beneficial, it's essential to understand the potential side effects and excessive exposure consequences, which may influence conditions like diabetes, Parkinson's disease, and liver damage (Rolfe, 2014).

  • Pharmacological Properties and Neuroprotection : Compounds like YM-244769 have shown to be effective Na+/Ca2+ exchange inhibitors, offering neuroprotective properties by selectively inhibiting NCX3 isoforms. This inhibition is crucial in protecting against hypoxia/reoxygenation-induced neuronal cell damage, making such compounds potential candidates for treating neurodegenerative conditions (Iwamoto & Kita, 2006).

  • Nicotinamide in Cosmetic Science : Nicotinamide has established uses in systemic therapy for conditions like pellagra and is increasingly being recognized for its potential in preventing and treating various skin diseases. Its antioxidant properties and role in crucial biochemical pathways make it a promising ingredient in cosmetic science (Otte, Borelli & Korting, 2005).

  • Effects on Solubility and Transdermal Permeation : Nicotinamide's association with compounds like parabens significantly affects solubility, partition, and transdermal permeation. These interactions are essential for enhancing the effectiveness of cosmetic and pharmaceutical formulations by optimizing the solubility and bioavailability of active ingredients (Nicoli et al., 2008).

  • Anticancer Properties and Molecular Mechanisms : Novel sulfonamides carrying a biologically active 3,4-dimethoxyphenyl moiety have shown significant anticancer activity, especially as VEGFR-2 inhibitors. This discovery is critical for developing new anticancer drugs and understanding their molecular mechanisms (Ghorab et al., 2016).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-15-5-8-19(11-16(15)2)31(27,28)22-10-7-18(14-24-22)23(26)25-13-17-6-9-20(29-3)21(12-17)30-4/h5-12,14H,13H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOHZNZKLSFMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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